molecular formula C14H9Cl2F3N2S B4835313 N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B4835313
M. Wt: 365.2 g/mol
InChI Key: UKBNDKFDPOVLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising compound for use in experimental studies.

Mechanism of Action

The exact mechanism of action of N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is not yet fully understood, but it is thought to act as an antioxidant and to modulate the activity of a variety of enzymes and signaling pathways. N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and to decrease the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems such as dopamine and acetylcholine. N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been found to increase the activity of antioxidant enzymes and to decrease the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation of using N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including studies of its effects on different neurotransmitter systems and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea and to identify any potential side effects or limitations of its use in scientific research.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, pharmacology, and toxicology. In particular, N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been found to have neuroprotective properties, making it a promising compound for use in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2S/c15-9-4-5-12(11(16)7-9)21-13(22)20-10-3-1-2-8(6-10)14(17,18)19/h1-7H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBNDKFDPOVLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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